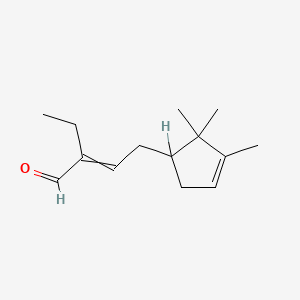
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is an organic compound with the molecular formula C14H22O. It is known for its unique structure, which includes a cyclopentene ring substituted with ethyl and trimethyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- typically involves the aldol condensation reaction. This reaction occurs between an aldehyde and a ketone in the presence of a base. For example, the reaction between 2-ethyl-3-cyclopenten-1-one and acetaldehyde under basic conditions can yield the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反応の分析
Types of Reactions
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-: Known for its unique cyclopentene ring structure.
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclohexen-1-yl)-: Similar structure but with a cyclohexene ring instead of cyclopentene.
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopropen-1-yl)-: Contains a cyclopropene ring, making it more strained and reactive.
Uniqueness
The uniqueness of 2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- lies in its specific ring structure and substitution pattern, which confer distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
65114-02-5 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
(E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal |
InChI |
InChI=1S/C14H22O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,10,13H,5,8-9H2,1-4H3/b12-7+ |
InChIキー |
RJTHDCSHVMQKDQ-KPKJPENVSA-N |
SMILES |
CCC(=CCC1CC=C(C1(C)C)C)C=O |
異性体SMILES |
CC/C(=C\CC1CC=C(C1(C)C)C)/C=O |
正規SMILES |
CCC(=CCC1CC=C(C1(C)C)C)C=O |
| 179107-88-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1619585.png)










![2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B1619601.png)


